2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide typically involves the reaction of 4-methoxyphenylacetic acid with thiosemicarbazide under acidic conditions to form the triazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, the use of automated purification systems can streamline the production and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong nucleophiles like sodium azide or thiols are often used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide
- 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-chloro-phenyl)-acetamide
- 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-fluoro-phenyl)-acetamide
Uniqueness
What sets 2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-N-(4-methoxy-phenyl)-acetamide apart from similar compounds is its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the methoxy group on the phenyl ring, for instance, can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
Properties
Molecular Formula |
C12H14N4O2S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C12H14N4O2S/c1-16-10(14-15-12(16)19)7-11(17)13-8-3-5-9(18-2)6-4-8/h3-6H,7H2,1-2H3,(H,13,17)(H,15,19) |
InChI Key |
ARDCPLOFBGCZDJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NNC1=S)CC(=O)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.